Myrigalon B
Description
Myrigalon B (C₁₈H₂₀O₄) is a bioactive C-methyl dihydrochalcone compound primarily isolated from the fruit exudates of Myrica gale L., a plant species renowned for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and vasorelaxant activities . Structurally, it belongs to the flavonoid subclass of dihydrochalcones, characterized by a 15-carbon skeleton with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is distinguished by its specific hydroxyl and methoxy substituents, which contribute to its bioactivity . Pharmacological studies highlight its role in modulating anti-inflammatory cytokines (e.g., IL-10, TGF-β) and inducing vasodilation via the NO/cGMP pathway .
Properties
CAS No. |
34328-55-7 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-(2,6-dihydroxy-4-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C18H20O4/c1-11-16(20)15(17(21)12(2)18(11)22-3)14(19)10-9-13-7-5-4-6-8-13/h4-8,20-21H,9-10H2,1-3H3 |
InChI Key |
SGSWJLOWQDDBPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1OC)C)O)C(=O)CCC2=CC=CC=C2)O |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C)O)C(=O)CCC2=CC=CC=C2)O |
melting_point |
121°C |
physical_description |
Solid |
Synonyms |
2',6'-dihydroxy-4'-methoxy-3',5'-dimethyldihydrochalcone myrigalone B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Myrigalone A and Myrigalone E
Myrigalone A (MyA) and Myrigalone E share the same botanical source (Myrica gale) and dihydrochalcone backbone as Myrigalon B. However, differences in substituents influence their bioactivity:
- Myrigalone A : Contains fewer hydroxyl groups, reducing its solubility and antioxidant capacity compared to this compound .
Table 1: Structural Comparison of Myrigalone Compounds
| Compound | Molecular Formula | Key Substituents | Bioactivity Highlights |
|---|---|---|---|
| This compound | C₁₈H₂₀O₄ | 2',6'-dihydroxy-4'-methoxy | Anti-inflammatory, vasorelaxant |
| Myrigalone A | C₁₇H₁₈O₄ | 4'-methoxy, no 2'-hydroxy | Moderate antioxidant activity |
| Myrigalone E | C₁₉H₂₂O₅ | 2',4',6'-trimethoxy | Enhanced lipophilicity |
Sp-8356 (Structural Isomer)
Sp-8356 shares the same molecular formula (C₁₈H₂₀O₄) and monoisotopic mass (300.13617 Da) as this compound but exhibits a distinct InChIKey (ITCSXIQQWJYZHT-QITAHTHBSA-N vs. SGSWJLOWQDDBPP-UHFFFAOYSA-N), indicating isomerism. Despite structural similarities, Sp-8356 has a higher literature count (9 vs. 6), suggesting broader research interest, though neither compound has associated patents .
Comparison with Functionally Similar Compounds
Phloretin and Oleuropein Aglycone
Phloretin (a dihydrochalcone) and Oleuropein aglycone (a secoiridoid) are functionally analogous to this compound due to their vasorelaxant and anti-inflammatory effects:
- Phloretin: Exhibits a lower docking score (-9.34 vs. -10.63 for this compound) in NO/cGMP pathway activation, indicating weaker binding affinity .
- Oleuropein Aglycone : Shows comparable docking scores (-10.61 vs. -10.63) but differs in mechanism, primarily targeting calcium channels rather than cytokine modulation .
Table 2: Functional Comparison of Vasorelaxant Compounds
| Compound | Docking Score (NO/cGMP) | Mechanism of Action | Key Bioactivity |
|---|---|---|---|
| This compound | -10.63 | NO/cGMP pathway, cytokine modulation | Anti-inflammatory, vasorelaxant |
| Oleuropein Aglycone | -10.61 | Calcium channel inhibition | Antioxidant, antihypertensive |
| Phloretin | -9.34 | ROS scavenging | Antidiabetic, anti-inflammatory |
Curcumin and Tangeretin
Curcumin (a polyphenol) and Tangeretin (a polymethoxyflavone) are structurally distinct but share this compound’s anti-inflammatory properties:
Pharmacological and Research Landscape
Q & A
Q. How can researchers systematically identify Myrigalon B in complex biological matrices?
To isolate and characterize this compound, employ a combination of high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS/MS) for precise molecular identification. Validate findings using nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Ensure protocols include negative controls (e.g., solvent blanks) and spike-and-recovery experiments to assess extraction efficiency .
Q. What experimental design principles should guide initial investigations of this compound’s bioactivity?
- Hypothesis-driven design : Frame questions around specific mechanisms (e.g., "Does this compound inhibit Enzyme X in vitro?").
- Dose-response curves : Test multiple concentrations to establish efficacy thresholds.
- Replication : Use triplicate assays to minimize variability.
- Controls : Include positive/negative controls (e.g., known inhibitors) to validate assay robustness .
Q. How should researchers conduct a systematic literature review on this compound?
- Keyword strategy : Combine terms like "this compound," "biosynthesis pathways," and "pharmacological targets" with Boolean operators.
- Database selection : Prioritize PubMed, Scopus, and Web of Science, filtering for peer-reviewed studies (2000–2025).
- Gap analysis : Use tools like VOSviewer to map research clusters and identify understudied areas (e.g., metabolic stability or toxicity profiles) .
Advanced Research Questions
Q. How can multivariate analysis resolve conflicting data on this compound’s mechanism of action?
- Lasso regression : Apply shrinkage methods to identify key variables in high-dimensional datasets (e.g., omics data) while minimizing overfitting .
- Pathway enrichment analysis : Use tools like DAVID or GSEA to contextualize contradictory findings within biological networks.
- Meta-analysis : Pool data from independent studies, adjusting for heterogeneity via random-effects models .
Q. What methodological strategies address reproducibility challenges in this compound studies?
- Open protocols : Document experimental conditions (e.g., solvent purity, temperature fluctuations) in supplemental materials to enable replication .
- Blinded analysis : Separate data collection and interpretation teams to reduce bias.
- Collaborative validation : Share samples with independent labs for cross-verification of key results .
Q. How should researchers design studies to investigate this compound’s interactions with non-target proteins?
- Surface plasmon resonance (SPR) : Quantify binding kinetics in real-time.
- Molecular docking simulations : Use AutoDock Vina or Schrödinger Suite to predict interaction sites, followed by mutagenesis assays for validation.
- Thermal shift assays : Monitor protein stability changes upon ligand binding to infer indirect interactions .
Data Contradiction and Interpretation
Q. What frameworks are recommended for reconciling contradictory pharmacokinetic data on this compound?
- Pharmacometric modeling : Integrate in vitro and in vivo data using NONMEM or Monolix to account for interspecies differences.
- Sensitivity analysis : Identify variables (e.g., hepatic clearance rates) most influential on model outcomes.
- Bayesian approaches : Update prior distributions with new evidence to refine parameter estimates .
Methodological Resources
- Experimental documentation : Follow Beilstein Journal guidelines for detailed methods and supplemental data .
- Ethical compliance : Adhere to NIH standards for human/animal studies, including IRB approvals and data anonymization .
- Statistical tools : Use R or Python packages (e.g., SciPy, Stan) for advanced analyses, ensuring code reproducibility via GitHub repositories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
